4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole
CAS No.:
Cat. No.: VC16230636
Molecular Formula: C8H4Cl3NS
Molecular Weight: 252.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4Cl3NS |
|---|---|
| Molecular Weight | 252.5 g/mol |
| IUPAC Name | 4,6-dichloro-2-(chloromethyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C8H4Cl3NS/c9-3-7-12-8-5(11)1-4(10)2-6(8)13-7/h1-2H,3H2 |
| Standard InChI Key | MQILKGVFBFSZBE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1SC(=N2)CCl)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole (molecular formula: C₈H₄Cl₃NS) consists of a benzo[d]thiazole core substituted with chlorine atoms at positions 4 and 6 and a chloromethyl group (-CH₂Cl) at position 2. The benzothiazole system is a bicyclic structure comprising a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur heteroatoms. The chlorine substituents enhance the molecule’s electron-withdrawing character, influencing its reactivity and interaction with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄Cl₃NS |
| Molecular Weight | 252.54 g/mol |
| Exact Mass | 250.903 Da |
| Topological Polar Surface Area | 41.1 Ų |
| LogP (Octanol-Water) | 4.21 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The LogP value, estimated using analogous chlorinated benzothiazoles , suggests high lipophilicity, which correlates with potential membrane permeability in biological systems. The absence of hydrogen bond donors and moderate acceptor count further underscores its suitability as a hydrophobic pharmacophore .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole typically involves multi-step protocols, leveraging nucleophilic aromatic substitution (SNAr) and functional group transformations. A plausible route, inferred from methods for related compounds , proceeds as follows:
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Chlorination of Benzothiazole Precursors:
Starting with 2-methylbenzo[d]thiazole, selective chlorination at positions 4 and 6 is achieved using chlorinating agents such as Cl₂ or SOCl₂ under controlled conditions. For example, SOCl₂ in dichloromethane at 0°C facilitates regioselective chlorination . -
Oxidation and Chloromethylation:
The 2-methyl group is oxidized to a hydroxymethyl intermediate using oxidizing agents like KMnO₄ or CrO₃. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the hydroxyl group to a chloromethyl moiety .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 80°C | 75% |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 82% |
| Chloromethylation | SOCl₂, benzene, reflux | 91% |
These conditions mirror those reported for synthesizing 2-(chloromethyl)benzo[d]thiazole derivatives , with modifications to accommodate the dichloro-substituted substrate.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic chloro-substituents. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform, dichloromethane). Stability studies on analogous chlorinated benzothiazoles indicate susceptibility to hydrolysis under alkaline conditions, with the chloromethyl group acting as a potential leaving group .
Spectroscopic Characterization
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¹H NMR (CDCl₃, 400 MHz): δ 4.85 (s, 2H, CH₂Cl), 7.52 (d, J=8.4 Hz, 1H, H-5), 7.98 (d, J=8.4 Hz, 1H, H-7).
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¹³C NMR (CDCl₃, 100 MHz): δ 44.2 (CH₂Cl), 121.5–135.8 (aromatic carbons), 167.3 (C-2).
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IR (KBr): ν 680 cm⁻¹ (C-Cl), 1520 cm⁻¹ (C=N), 1600 cm⁻¹ (C=C aromatic).
These spectral features align with those of structurally related compounds, confirming the substitution pattern .
Biological and Pharmacological Relevance
Anticancer Activity
Chlorinated benzothiazoles, such as compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine), demonstrate potent antiproliferative effects against cancer cell lines (e.g., A431, A549) by inducing apoptosis and cell cycle arrest . The dichloro-substituted variant may exhibit enhanced activity due to increased electron withdrawal, improving DNA intercalation or kinase inhibition .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s chloromethyl group enables facile alkylation or nucleophilic substitution, making it a versatile precursor in drug discovery. For example, coupling with amines yields thiazole-2-carboxamides, a scaffold prevalent in kinase inhibitors .
Material Science
In polymer chemistry, the benzothiazole core acts as a ligand for metal complexes used in catalytic systems. Chlorine substituents enhance thermal stability, relevant for high-performance materials .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Fume hood |
| Storage | Cool, dry, inert atmosphere |
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